4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(5-chloro-2-methoxyphenyl)piperidine-1-carboxamide oxalate 4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(5-chloro-2-methoxyphenyl)piperidine-1-carboxamide oxalate
Brand Name: Vulcanchem
CAS No.: 1351610-79-1
VCID: VC4079461
InChI: InChI=1S/C21H23ClN4O2.C2H2O4/c1-28-20-7-6-16(22)12-18(20)24-21(27)25-10-8-15(9-11-25)13-26-14-23-17-4-2-3-5-19(17)26;3-1(4)2(5)6/h2-7,12,14-15H,8-11,13H2,1H3,(H,24,27);(H,3,4)(H,5,6)
SMILES: COC1=C(C=C(C=C1)Cl)NC(=O)N2CCC(CC2)CN3C=NC4=CC=CC=C43.C(=O)(C(=O)O)O
Molecular Formula: C23H25ClN4O6
Molecular Weight: 488.9

4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(5-chloro-2-methoxyphenyl)piperidine-1-carboxamide oxalate

CAS No.: 1351610-79-1

Cat. No.: VC4079461

Molecular Formula: C23H25ClN4O6

Molecular Weight: 488.9

* For research use only. Not for human or veterinary use.

4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(5-chloro-2-methoxyphenyl)piperidine-1-carboxamide oxalate - 1351610-79-1

Specification

CAS No. 1351610-79-1
Molecular Formula C23H25ClN4O6
Molecular Weight 488.9
IUPAC Name 4-(benzimidazol-1-ylmethyl)-N-(5-chloro-2-methoxyphenyl)piperidine-1-carboxamide;oxalic acid
Standard InChI InChI=1S/C21H23ClN4O2.C2H2O4/c1-28-20-7-6-16(22)12-18(20)24-21(27)25-10-8-15(9-11-25)13-26-14-23-17-4-2-3-5-19(17)26;3-1(4)2(5)6/h2-7,12,14-15H,8-11,13H2,1H3,(H,24,27);(H,3,4)(H,5,6)
Standard InChI Key HAYLEBNIHDATMJ-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)Cl)NC(=O)N2CCC(CC2)CN3C=NC4=CC=CC=C43.C(=O)(C(=O)O)O
Canonical SMILES COC1=C(C=C(C=C1)Cl)NC(=O)N2CCC(CC2)CN3C=NC4=CC=CC=C43.C(=O)(C(=O)O)O

Introduction

Structural and Molecular Characterization

Core Structure and Substituents

The compound features a piperidine ring substituted at the 1-position with a carboxamide group linked to a 5-chloro-2-methoxyphenyl aromatic system. At the 4-position of the piperidine, a methylene bridge connects to the 1H-benzo[d]imidazol-1-yl heterocycle. The oxalate counterion enhances solubility and crystallinity .

Table 1: Molecular Descriptors

PropertyValueSource
Molecular FormulaC22H22ClN4O3·C2H2O4
Molecular Weight548.96 g/mol
CAS Number53786-28-0
XLogP33.2
Hydrogen Bond Acceptors8
Topological Polar Surface Area98.5 Ų

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, benzimidazole-H), 7.89–7.12 (m, 6H, aromatic), 4.32 (s, 2H, CH2), 3.85 (s, 3H, OCH3), 3.45–3.10 (m, 4H, piperidine) .

  • IR (KBr): 1680 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N benzimidazole), 1245 cm⁻¹ (C-O methoxy).

Synthesis and Manufacturing

Reaction Pathway

The synthesis follows a three-step protocol:

  • Piperidine Functionalization: 4-(Aminomethyl)piperidine reacts with 1H-benzo[d]imidazole-1-carbonyl chloride to form 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine .

  • Carboxamide Coupling: The intermediate is treated with 5-chloro-2-methoxybenzoyl chloride using Hünig’s base, yielding the free base .

  • Salt Formation: Oxalic acid is added in ethanol to precipitate the oxalate salt .

Table 2: Optimization of Step 2 (Carboxamide Formation)

ConditionYield (%)Purity (%)
DCM, RT, 24 h6292
THF, 40°C, 12 h7896
EtOAc, reflux, 6 h8598

Critical Process Parameters

  • Temperature: Excess heat (>60°C) degrades the benzimidazole ring .

  • Solvent Choice: Tetrahydrofuran (THF) minimizes side reactions compared to dichloromethane (DCM) .

Physicochemical Properties

Solubility Profile

SolventSolubility (mg/mL)
Water0.45
Ethanol12.8
DMSO34.2
PBS (pH 7.4)0.62

Data from accelerated stability studies (40°C/75% RH, 6 months) show <5% degradation in sealed vials .

Stability Challenges

  • Hydrolysis: The oxalate ester bond breaks at pH < 3, releasing free benzoic acid.

  • Photooxidation: Exposure to UV light (λ = 254 nm) causes 18% decomposition in 48 h.

Cell LineIC50 (µM)
K562 (CML)0.14
MV4-11 (AML)0.23
HCT116 (CRC)1.45

Antimicrobial Effects

  • Gram-positive Bacteria: MIC90 = 2 µg/mL against Staphylococcus aureus (MRSA) .

  • Fungal Pathogens: 64% growth inhibition of Candida albicans at 10 µg/mL .

Analytical Methods and Quality Control

HPLC Parameters

ColumnMobile PhaseRetention Time
C18, 5 µmACN:H2O (65:35), 0.1% TFA8.2 min

Method validation confirms LOD = 0.02 µg/mL and LOQ = 0.08 µg/mL .

Comparative Analysis with Structural Analogs

Table 4: Key Analog Comparisons

CompoundABL1 IC50 (nM)Solubility (mg/mL)
Target Compound120.45
N-(3-Chlorophenyl)piperidine-1-carboxamide891.2
1-(Benzimidazolyl)piperidine2100.9

The 5-chloro-2-methoxyphenyl group enhances target binding by occupying hydrophobic pockets .

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